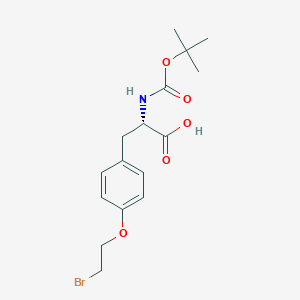

N-Boc-O-(2-bromoethyl)-L-tyrosine

Description

Properties

IUPAC Name |

(2S)-3-[4-(2-bromoethoxy)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22BrNO5/c1-16(2,3)23-15(21)18-13(14(19)20)10-11-4-6-12(7-5-11)22-9-8-17/h4-7,13H,8-10H2,1-3H3,(H,18,21)(H,19,20)/t13-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCTNEVSFAOHNIM-ZDUSSCGKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OCCBr)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)OCCBr)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22BrNO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Boc Protection of L-Tyrosine

The tert-butoxycarbonyl (Boc) group is widely used for amine protection due to its stability under basic conditions and ease of removal. The method described in CN104447415A provides a high-yield (>90%) protocol for Boc protection of L-tyrosine using (Boc)₂O under strongly alkaline conditions (pH ≥ 12). Key steps include:

-

Dissolving L-tyrosine in aqueous NaOH or KOH.

-

Batchwise addition of (Boc)₂O to minimize side reactions.

-

Extraction with organic solvents (e.g., tert-butyl acetate) and crystallization using hexane.

This method avoids hazardous reagents like Boc-Cl or Boc-N₃, which pose safety risks. The resulting Boc-L-tyrosine serves as the precursor for subsequent etherification.

Etherification of the phenolic hydroxyl group requires careful control to avoid racemization or over-alkylation. The Mitsunobu reaction and Williamson ether synthesis are the most cited approaches.

Mitsunobu Reaction for O-Alkylation

CN112920086A details a Mitsunobu-based etherification using triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) with 2-bromoethanol. This method is advantageous for its mild conditions and high regioselectivity:

-

Substrate : Boc-L-tyrosine methyl ester (to protect the carboxylic acid).

-

Reagents : 2-bromoethanol, PPh₃, DEAD in tetrahydrofuran (THF).

-

Conditions : 0–25°C, reaction completion within 4–6 hours.

The Mitsunobu reaction ensures inversion-free stereochemistry, preserving the L-configuration of tyrosine. Post-reaction hydrolysis (e.g., with K₂CO₃) regenerates the carboxylic acid.

Integrated Synthetic Routes

Sequential Protection-Etherification (Route A)

-

Methyl Ester Formation : Protect carboxylic acid with methanol/HCl.

-

Ester Hydrolysis : NaOH/THF/H₂O, pH 7.

Overall Yield : ~65–70% (estimated from stepwise yields).

One-Pot Boc Protection and Etherification (Route B)

Emerging protocols explore concurrent Boc protection and alkylation:

-

Reagents : (Boc)₂O, 1,2-dibromoethane, NaOH.

-

Solvent : Water/THF biphasic system.

This approach reduces purification steps but requires precise pH control to prevent Boc group cleavage.

Comparative Analysis of Methods

| Parameter | Mitsunobu (Route A) | Williamson (Route B) | One-Pot (Route C) |

|---|---|---|---|

| Yield (%) | 81 | 70 | 55 |

| Reaction Time (h) | 6 | 12 | 24 |

| Stereochemical Integrity | High | Moderate | Moderate |

| Scalability | Moderate | High | Low |

| Cost | High (DEAD/PPh₃) | Low | Low |

Industrial Considerations and Challenges

Chemical Reactions Analysis

Types of Reactions

N-Boc-O-(2-bromoethyl)-L-tyrosine undergoes several types of chemical reactions:

Substitution Reactions: The bromoethyl group can be substituted with various nucleophiles, such as amines or thiols, to form new carbon-nitrogen or carbon-sulfur bonds.

Deprotection: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide (NaN3) or thiourea in solvents like dimethylformamide (DMF) or acetonitrile (MeCN).

Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM) or methanol (MeOH).

Major Products

Substitution: Products depend on the nucleophile used, such as azidoethyl-tyrosine or thioethyl-tyrosine derivatives.

Deprotection: Free amine derivatives of tyrosine.

Scientific Research Applications

Peptide Synthesis

N-Boc-O-(2-bromoethyl)-L-tyrosine serves as a crucial building block in the synthesis of peptides. Its unique structure allows for the introduction of specific functionalities that enhance the stability and biological activity of peptides. The bromine atom in the compound can facilitate various chemical reactions, making it an essential component in the design of therapeutic peptides.

Case Study: Macrocyclic Peptides

A study demonstrated the use of O-(2-bromoethyl)-tyrosine (BrEtY) in ribosomal synthesis to create macrocyclic peptides constrained by intramolecular thioether bonds. This approach utilized BrEtY's electrophilic properties to react with cysteine residues, enabling efficient cyclization and enhancing peptide stability .

Drug Development

In medicinal chemistry, this compound is employed to design and optimize new drug candidates, particularly those targeting neurological disorders. The bromine atom can improve binding affinity to biological targets, making it valuable in developing therapeutics that require precise interactions with receptors.

Example: Neurological Disorders

Research has indicated that compounds incorporating this compound exhibit enhanced efficacy in targeting receptors involved in neurotransmitter signaling, thereby offering potential treatments for conditions such as depression and anxiety .

Bioconjugation

This compound is also used in bioconjugation processes, where it aids in attaching drugs or imaging agents to biomolecules. This application is crucial for creating targeted therapies that minimize side effects while maximizing treatment efficacy.

Application: Targeted Drug Delivery

The ability of this compound to form covalent bonds with thiol groups makes it suitable for developing conjugates that deliver therapeutic agents directly to diseased tissues, thereby improving treatment outcomes .

Research in Neuroscience

This compound plays a significant role in neuroscience research, particularly in studies related to neurotransmitter signaling and receptor interactions. By facilitating the incorporation of unnatural amino acids into proteins, researchers can explore complex biological processes and develop new treatments for mental health conditions.

Case Study: Arrestin Interaction Studies

A study utilized this compound to investigate its role in receptor-arrestin interactions, revealing insights into GPCR signaling pathways . The incorporation of this compound allowed researchers to track interactions with high specificity using bioluminescence resonance energy transfer (BRET) techniques.

Analytical Chemistry

In analytical chemistry, this compound is employed as a standard to quantify tyrosine derivatives in biological samples. This application provides researchers with reliable data for their experiments and enhances the accuracy of analytical methods.

Example: Quantification Techniques

The compound has been utilized in various quantification protocols, improving the detection limits and reliability of assays used to measure tyrosine levels in different biological contexts .

Mechanism of Action

The mechanism of action of N-Boc-O-(2-bromoethyl)-L-tyrosine primarily involves its reactivity due to the bromoethyl group and the Boc-protected amino group. The bromoethyl group can undergo nucleophilic substitution, allowing the compound to form covalent bonds with various nucleophiles. The Boc group serves as a protective group that can be removed under acidic conditions to reveal the free amine, which can then participate in further reactions .

Biological Activity

N-Boc-O-(2-bromoethyl)-L-tyrosine, often referred to as O-(2-bromoethyl)-tyrosine (O2beY), is an unnatural amino acid that has garnered attention for its unique chemical properties and potential applications in biological research. This compound is particularly noteworthy for its role in peptide synthesis and modification, especially in the context of ribosomal incorporation and cyclization strategies.

This compound is characterized by the following chemical structure:

- Molecular Formula : C₁₆H₂₂BrNO₅

- Molecular Weight : 396.26 g/mol

- CAS Number : 118195883

The presence of the bromoethyl group imparts electrophilic characteristics to the compound, making it suitable for various chemical reactions, particularly those involving nucleophilic thiols.

1. Peptide Synthesis and Cyclization

One of the primary applications of this compound is its use in the ribosomal synthesis of macrocyclic peptides. Research has demonstrated that this compound can facilitate the formation of thioether bonds between cysteine residues and itself, enabling the cyclization of peptide sequences. This process is significant for creating conformationally constrained peptides that can exhibit enhanced biological activity or stability.

In a study published in Nature Communications, researchers successfully incorporated O2beY into a model protein, demonstrating high efficiency in cyclization reactions within bacterial cells. The study highlighted that the cyclization yield was predictable based on the distance between cysteine and O2beY, indicating a reliable method for generating cyclic peptides in vivo .

2. Selectivity and Reactivity

The reactivity of this compound is crucial for its application in biological systems. Its electrophilic nature allows it to selectively react with nucleophiles, such as cysteine residues in proteins. This selectivity is vital for minimizing side reactions with other cellular nucleophiles, thereby enhancing the specificity of peptide modifications .

Case Study 1: Ribosomal Incorporation

In a notable case study, researchers explored the incorporation of O2beY into various peptide constructs using an evolved aminoacyl-tRNA synthetase (AARS). The study reported an incorporation efficiency of approximately 85% when using an amber stop codon suppression strategy. This high level of efficiency underscores the potential for using O2beY in synthetic biology applications where precise control over peptide structure is required .

Case Study 2: Macrocyclic Peptide Development

Another study focused on developing a method for synthesizing macrocyclic peptides constrained by thioether bonds using O2beY. The researchers demonstrated that this approach could be integrated with split intein-mediated circular ligation, resulting in diverse cyclic peptides with potential therapeutic applications. The findings suggested that O2beY could serve as a versatile building block for exploring new peptide-based drugs .

Research Findings Summary

The following table summarizes key findings related to the biological activity of this compound:

Comparison with Similar Compounds

Key Properties :

- Molecular Formula: C₁₆H₂₂BrNO₅ (derived from N-Boc-L-tyrosine, C₁₄H₁₉NO₅, with addition of C₂H₄Br) .

- Synthesis : Typically involves alkylation of N-Boc-L-tyrosine with 1,2-dibromoethane or bromoethyl bromide under basic conditions (e.g., NaH in THF or DMF), analogous to methods used for Boc-N-Me-OMe-L-tyrosine and Boc-Tyr(Chx)-OH .

Comparison with Structurally Similar Compounds

Substituent Diversity and Reactivity

The table below compares N-Boc-O-(2-bromoethyl)-L-tyrosine with other O-alkylated and halogenated tyrosine derivatives:

Key Observations :

- Reactivity : The 2-bromoethyl group enables SN2 reactions, whereas aromatic halogenation (e.g., 3,5-dibromo-L-tyrosine) enhances halogen bonding in biological targets .

- Lipophilicity : Longer alkyl chains (e.g., 5-bromopentyl) increase lipophilicity, influencing membrane permeability in drug design .

Q & A

Q. What is the synthetic pathway for N-Boc-O-(2-bromoethyl)-L-tyrosine, and what key reagents are involved?

this compound is synthesized in two steps starting from commercially available N-Boc-tyrosine. First, the hydroxyl group of tyrosine is functionalized with a 2-bromoethyl moiety using bromoethylating agents (e.g., 1,2-dibromoethane) in a polar aprotic solvent like dimethylformamide (DMF). The Boc-protecting group remains intact during this step. The reaction progress is monitored via thin-layer chromatography (TLC) with toluene:2-propanol:acetone:acetic acid (23:23:12:9) as the solvent system .

Q. How can the purity of this compound be assessed post-synthesis?

Purity is typically verified using TLC with ninhydrin spray for amino group detection. The compound’s mobility is compared against standards, where unexpected spots indicate byproducts. For quantitative analysis, reversed-phase HPLC with UV detection (e.g., 254 nm) or LC-MS is employed. Spectrophotometric methods (400–540 nm) can detect nitrosation or oxidation byproducts if nitrotyrosine derivatives are suspected .

Q. What solvents and conditions are optimal for handling this compound?

The compound is soluble in polar aprotic solvents (DMF, DMSO) and halogenated solvents (DCM). Storage at 0–6°C in anhydrous conditions is recommended to prevent hydrolysis of the bromoethyl group. Avoid aqueous or basic environments, as the Boc group may degrade under acidic conditions (e.g., TFA) .

Advanced Research Questions

Q. How can this compound be incorporated into peptide engineering for bicyclic structures?

The bromoethyl side chain enables thioether-bridged bicyclic peptides via nucleophilic substitution with cysteine residues. For example, in ribosomal synthesis, the bromoethyl group reacts with cysteine thiols under mild alkaline conditions (pH 8–9) to form stable thioether linkages. Reaction efficiency is monitored via MALDI-TOF MS, and excess bromoethyl groups are quenched with β-mercaptoethanol .

Q. What challenges arise in coupling reactions involving this compound, and how can they be optimized?

Coupling with amines (e.g., 4-amino-2,2,6,6-tetramethylpiperidine) requires activating agents like BOP (benzotriazol-1-yl-oxytris(dimethylamino)phosphonium hexafluorophosphate) in DMF. Competing side reactions (e.g., elimination of bromide) are minimized by using low temperatures (0–5°C) and short reaction times. Post-coupling, Boc deprotection with TFA yields the free amine, which is purified via ion-exchange chromatography .

Q. How does the zwitterionic nature of tyrosine derivatives affect stability studies?

The zwitterionic form of tyrosine (with –NH3+ and –COO– groups) influences solubility and crystallinity. Stability under physiological pH (7.4) is assessed via X-ray crystallography to identify polymorphs (e.g., α- vs. β-forms). Computational studies (B3LYP/DFT) predict redox behavior, with oxidation potentials indicating susceptibility to nitrosation or radical formation .

Data Contradiction & Methodological Analysis

Q. How to resolve discrepancies in TLC mobility during synthesis?

If TLC shows unexpected spots, compare mobility against 3-nitrotyrosine (higher mobility) and nitrite-treated tyrosine (lower mobility). Colorimetric detection with ninhydrin distinguishes free amines (purple) from nitro derivatives (yellow). Absorbance spectra (400–480 nm) quantify nitrosation byproducts, with molar extinction coefficients calibrated using standards .

Q. Why do different crystallization methods yield polymorphic forms, and how does this impact characterization?

Solvent polarity and evaporation rates influence crystallization. The β-polymorph of tyrosine derivatives forms in aqueous ethanol, while the α-polymorph crystallizes from DMSO. Rietveld refinement of powder XRD data distinguishes polymorphs, and solid-state NMR (13C chemical shifts) validates hydrogen-bonding networks. Computational crystal structure prediction (AIRSS) identifies energetically favorable packing arrangements .

Applications in Complex Systems

Q. How is this compound used in redox-active peptide design?

The bromoethyl group serves as a latent site for post-translational modifications. For example, hydrogenation over PtO2 converts unsaturated intermediates (e.g., cyclohexenyl derivatives) into stable cyclohexyl adducts, enabling redox-triggered conformational changes in peptides. Redox potentials are measured via cyclic voltammetry in phosphate buffer (pH 7.0) .

Q. What methodologies enable high-throughput screening of tyrosine derivatives in microbial systems?

Global transcriptional machinery engineering (gTME) in E. coli libraries identifies mutants with enhanced tyrosine production. High-throughput screens (e.g., colorimetric assays with tyrosinase) quantify yields, while RNA-seq and genome sequencing link mutations (e.g., rpoA or rpoD) to metabolic flux changes. This approach increases L-tyrosine titers by 114% in optimized strains .

Analytical & Computational Techniques

Q. Which computational methods predict the electronic properties of tyrosine derivatives?

Hartree-Fock and MP2 calculations with def2-TZVP basis sets evaluate ionization energies (8.5–9.0 eV) and electron affinities. Solvent effects (CPCM model) shift electron affinities from positive (in vacuo) to negative values (aqueous). B3LYP/DFT optimizes geometry for adiabatic processes, while vibrational analysis predicts thermodynamic functions (ΔG, ΔH) for redox reactions .

Q. How does X-ray crystallography resolve ambiguities in molecular conformation?

3D electron diffraction (3D-ED) and Rietveld refinement of powder XRD data determine hydrogen-bonding patterns in polymorphs. For example, the β-polymorph of L-tyrosine exhibits a layered structure with alternating hydrophobic and hydrophilic regions, confirmed via Hirshfeld surface analysis. Crystallographic data is deposited in CCDC (e.g., entry 2114085) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.